2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple ethoxy groups and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of ethoxy groups and the sulfonamide functional group. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their activity. Additionally, the ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diethoxy-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide
- 2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide
- 2,5-diethoxy-N-(2-chlorophenyl)-4-methylbenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of ethoxy groups and the sulfonamide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,5-diethoxy-N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-5-23-16-11-9-8-10-15(16)20-26(21,22)19-13-17(24-6-2)14(4)12-18(19)25-7-3/h8-13,20H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDQWUCTGQWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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